2,5-Dimethoxyphenethyl alcohol
Overview
Description
“2,5-Dimethoxyphenethyl alcohol” is an organic compound with the molecular formula C10H14O3 . It is also known by other names such as “2-(2,5-dimethoxyphenyl)ethanol” and "Benzeneethanol, 2,5-dimethoxy-" .
Synthesis Analysis
The synthesis of 2,5-dimethoxyphenethylamine, an important pharmaceutical intermediate, has been described in a patent . The method includes the following steps in sequence: Friedel-Crafts reaction of 1,4-dimethoxybenzene and chloracetyl chloride to obtain Alpha-chlorine-2,5-dimethoxyacetophenone, which then reacts with methenamine to obtain Alpha-amino-2,5-dimethoxyacetophenone. Finally, the Alpha-amino-2,5-dimethoxyacetophenone reacts with a reducer to obtain the product .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C10H14O3/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7,11H,5-6H2,1-2H3
. This indicates the presence of two methoxy groups attached to the phenyl ring and an ethanol group attached to the phenyl ring .
Chemical Reactions Analysis
Alcohols, including “this compound”, generally undergo reactions at the functional group, involving the cleavage of the C-O bond and O-H bond . They can also react with active metals such as sodium, potassium, etc., to form the corresponding alkoxide .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 182.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 182.094294304 g/mol .
Scientific Research Applications
Mechanistic Studies in Inorganic Chemistry : A study by Morimoto et al. (2012) investigated the oxidation of 2,5-dimethoxybenzyl alcohol by an iron(IV)-oxo complex. This research is significant in understanding the mechanisms of hydrogen atom transfer versus electron transfer in chemical reactions.
Designer Drug Biotransformation : Wink et al. (2014) analyzed the biotransformation and detectability of 2,5-Dimethoxy-4-propylphenethylamine, a hallucinogenic designer drug. This study, detailed in Analytical and Bioanalytical Chemistry, is crucial for understanding the metabolism and detection of such compounds in clinical or forensic contexts.
Metabolic Pathways in Pharmacology : A study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats was conducted by Kanamori et al. (2002). As detailed in Journal of Analytical Toxicology, this research helps understand the metabolic pathways of such psychoactive substances in biological systems.
Synthesis of Chemical Compounds : Zhao Ren (2002) explored a new synthetic method for 2,5-dimethoxyphenethylamine hydrochloride, as reported in the Journal of Shenyang Pharmaceutical University. This research contributes to the development of efficient and cost-effective synthetic routes for chemical compounds.
Enzymatic Modification in Biochemistry : Adelakun et al. (2012) examined the enzymatic modification of 2,6-dimethoxyphenol, aiming to synthesize compounds with higher antioxidant capacity. The study, published in Process Biochemistry, is pivotal for advancing the use of enzymes in producing bioactive compounds with enhanced properties.
Drug Testing and Analysis : Grafinger et al. (2018) investigated the phase I metabolism of various phenethylamines, including 2,5-dimethoxy derivatives, using liver microsomes and microbial models. This research, found in Drug Testing and Analysis, is crucial for understanding the metabolic processing of these compounds.
Chemical Ecology : Khoo et al. (2000) researched the attraction of female Bactrocera papayae to sex pheromone components, including dimethoxyphenol derivatives. Their findings, published in the Journal of Chemical Ecology, contribute to the understanding of insect behavior and pheromone interactions.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,5-Dimethoxyphenethyl alcohol are currently unknown. The compound is structurally similar to other phenethyl alcohols, which have been found to interact with various neurotransmitter systems . .
Mode of Action
It’s possible that it may interact with neurotransmitter systems in a manner similar to other phenethyl alcohols , but this is purely speculative at this point.
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7,11H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYVHWLFFMIWOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225137 | |
Record name | 2,5-Dimethoxyphenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20225137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7417-19-8 | |
Record name | 2,5-Dimethoxybenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7417-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethoxyphenethyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007417198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7417-19-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101850 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dimethoxyphenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20225137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethoxyphenethyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.210 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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